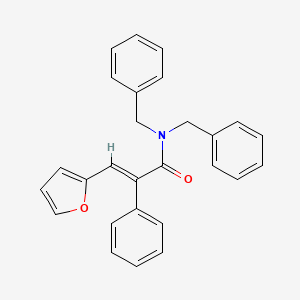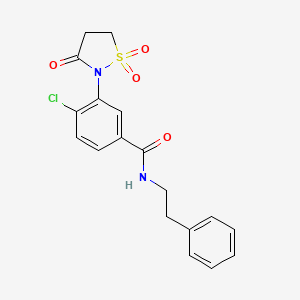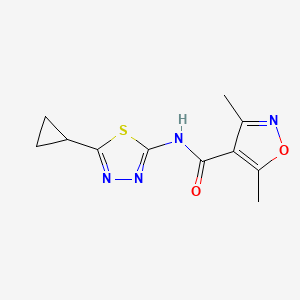
N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide, also known as DBFPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide involves its interaction with specific molecular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in anti-tumor activity. This compound also interacts with the cannabinoid receptor CB1, which is involved in modulating pain, appetite, and mood.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of enzyme activity, and the regulation of signaling pathways. It has been shown to induce the expression of tumor suppressor genes, such as p21 and p53, and to inhibit the activity of HDACs, resulting in the suppression of oncogenes. This compound also regulates the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
実験室実験の利点と制限
N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in various solvents. It also exhibits low toxicity and has been found to be well-tolerated in animal studies. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several potential future directions for the research and development of N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide. One area of interest is its use as a therapeutic agent in cancer treatment, particularly in combination with other anti-cancer drugs. Another potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where this compound's neuroprotective effects may be beneficial. Moreover, further studies are needed to elucidate the molecular targets and signaling pathways involved in this compound's biological activities, which could lead to the development of more targeted and effective therapies.
合成法
The synthesis of N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide involves the reaction of 3-(2-furyl)acrylic acid with benzylamine and benzaldehyde under specific conditions. The resulting product is purified using chromatographic techniques, yielding a white crystalline solid with a high degree of purity.
科学的研究の応用
N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide has been investigated for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(E)-N,N-dibenzyl-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO2/c29-27(26(19-25-17-10-18-30-25)24-15-8-3-9-16-24)28(20-22-11-4-1-5-12-22)21-23-13-6-2-7-14-23/h1-19H,20-21H2/b26-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZSWUGKURFWEE-LGUFXXKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(=CC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)/C(=C/C3=CC=CO3)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5014818.png)

![1-[4-(2,6-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5014824.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5014827.png)

![8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5014855.png)
![2,2'-[3-(4-bromophenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B5014866.png)
![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide](/img/structure/B5014868.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5014889.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5014898.png)


![N-{1-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5014905.png)